Valproyl-CoA
Description
Structure
2D Structure
Properties
Molecular Formula |
C29H50N7O17P3S |
|---|---|
Molecular Weight |
893.7 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-propylpentanethioate |
InChI |
InChI=1S/C29H50N7O17P3S/c1-5-7-17(8-6-2)28(41)57-12-11-31-19(37)9-10-32-26(40)23(39)29(3,4)14-50-56(47,48)53-55(45,46)49-13-18-22(52-54(42,43)44)21(38)27(51-18)36-16-35-20-24(30)33-15-34-25(20)36/h15-18,21-23,27,38-39H,5-14H2,1-4H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,21-,22-,23?,27-/m1/s1 |
InChI Key |
UCIOSJWVYJWBEO-XJJJFWNASA-N |
Isomeric SMILES |
CCCC(CCC)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCC(CCC)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
Synonyms |
coenzyme A, valproyl- valproyl-CoA valproyl-coenzyme A |
Origin of Product |
United States |
Formation and Biotransformation Pathways of Valproyl Coa
Enzymatic Synthesis of Valproyl-CoA
The initial and obligatory step for the metabolism of valproic acid via beta-oxidation is its activation to the coenzyme A (CoA) thioester, this compound. researchgate.net This bioactivation is crucial as it prepares the relatively inert valproic acid molecule for subsequent enzymatic reactions within the mitochondria.
Role of Acyl-CoA Synthetases in this compound Formation
The formation of this compound is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). Specifically, medium-chain acyl-CoA synthetases (ACSMs) are implicated in this process. pharmgkb.org These enzymes facilitate the ATP-dependent ligation of a CoA molecule to valproic acid.
While there are 26 identified ACS genes in the human genome, those belonging to the ACSL and ACSM subfamilies are primarily responsible for the activation of xenobiotics. acs.org Studies have indicated that several isoforms, including ACSL1, ACSL3, ACSL4, ACSL5, ACSM2b, ACSM3, and ACSM5, are expressed in liver tissue, the primary site of valproic acid metabolism. acs.org Although valproic acid itself is not a substrate for rat brain microsomal acyl-CoA synthetase, its metabolite, this compound, has been shown to inhibit certain acyl-CoA synthetase isoforms, such as ACSL4. acs.orgcore.ac.uknih.gov
Subcellular Localization of this compound Synthetases
Acyl-CoA synthetases exhibit a wide subcellular distribution, being found in the plasma membrane, peroxisomes, cytosol, endoplasmic reticulum, the outer mitochondrial membrane (ACSL), and within the mitochondrial matrix (ACSS, ACSM, and branched-chain ACS). acs.org The formation of this compound for mitochondrial beta-oxidation occurs within the mitochondrial matrix. pharmgkb.orgacs.org Valproic acid crosses the mitochondrial membrane, a process facilitated by carnitine, and is then activated to this compound by synthetases located within the mitochondrial matrix. pharmgkb.org
Mitochondrial Beta-Oxidation Pathway of this compound
Once formed within the mitochondria, this compound enters the beta-oxidation spiral, a major pathway for its metabolism, accounting for approximately 40% of a given dose. pharmgkb.orgresearchgate.net This pathway involves a sequence of enzymatic reactions that systematically shorten the acyl chain.
Initial Dehydrogenation Steps of this compound
The first step of the beta-oxidation of this compound is its dehydrogenation to form a trans-2-enoyl-CoA derivative, specifically (2E)-2-propylpent-2-enoyl-CoA. nih.govuniprot.org This reaction is catalyzed by specific acyl-CoA dehydrogenases. Notably, enzymes responsible for the oxidation of straight-chain fatty acids are not involved in this initial dehydrogenation. nih.gov Instead, enzymes from the branched-chain amino acid catabolic pathways play a key role. nih.govulisboa.pt
Research has identified 2-methyl-branched chain acyl-CoA dehydrogenase, also known as short/branched chain specific acyl-CoA dehydrogenase (ACADSB), as a primary enzyme responsible for the dehydrogenation of this compound. pharmgkb.orgnih.govhmdb.ca Studies using purified rat liver mitochondrial enzymes demonstrated that this compound was significantly dehydrogenated by ACADSB. nih.gov This enzyme exhibits broad substrate specificity, acting on short branched-chain acyl-CoAs like (s)-2-methylbutyryl-CoA and isobutyryl-CoA, as well as short straight-chain acyl-CoAs. hmdb.camybiosource.com The product of this reaction has been identified as 2-propyl-2-pentenoyl-CoA. nih.gov It is believed that ACADSB plays a crucial role in managing the metabolic flux of valproic acid. hmdb.camybiosource.com
In addition to ACADSB, isovaleryl-CoA dehydrogenase (IVD), an enzyme involved in leucine (B10760876) catabolism, has also been shown to catalyze the dehydrogenation of this compound. pharmgkb.orgnih.govulisboa.pt While both SBCAD (ACADSB) and IVD can utilize this compound as a substrate, studies have indicated that the catalytic efficiency of SBCAD is significantly higher than that of IVD. nih.gov This suggests that SBCAD is the more probable enzyme for the initial dehydrogenation step in the beta-oxidation of this compound. nih.gov Interestingly, this compound and its dephosphoCoA conjugate have been found to competitively inhibit the activity of both IVD and SBCAD. ulisboa.ptnih.govulisboa.pt
Involvement of Short Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)
The initial dehydrogenation step in the mitochondrial beta-oxidation of valproic acid (VPA) involves the conversion of this compound to Δ2(E)-valproyl-CoA. ulisboa.pt This critical reaction is predominantly catalyzed by Short Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), an enzyme also involved in the catabolism of the branched-chain amino acid L-isoleucine. ulisboa.pthmdb.cauniprot.org Research has demonstrated that SBCAD is likely the primary enzyme for this first dehydrogenation step of VPA β-oxidation due to its high catalytic efficiency with this compound as a substrate. nih.govresearchgate.net
While another enzyme, isovaleryl-CoA dehydrogenase (IVD), can also catalyze this reaction, studies have shown its catalytic efficiency to be much lower than that of SBCAD. nih.govresearchgate.net SBCAD exhibits greatest activity toward short branched-chain acyl-CoA derivatives and can effectively use this compound as a substrate. hmdb.caolink.com The enzyme acts by removing a hydrogen atom from both the C-2 and C-3 positions of the fatty acyl-CoA thioester, leading to the creation of a trans-2-enoyl-CoA. uniprot.orgolink.com this compound has been shown to inhibit SBCAD activity through a purely competitive mechanism, with a reported K(i) of 249 ± 29 μM. nih.gov
Hydration and Further Dehydrogenation of this compound Intermediates
Following its formation, the intermediate Δ2(E)-valproyl-CoA undergoes subsequent enzymatic reactions, specifically hydration and further dehydrogenation, to continue along the beta-oxidation pathway. ulisboa.ptnih.gov These steps involve the addition of a water molecule across the double bond and the subsequent oxidation of the resulting hydroxyl group.
Formation of 3-Hydroxythis compound
The hydration of Δ2(E)-valproyl-CoA to form 3-hydroxythis compound is the second step in the beta-oxidation spiral. ulisboa.ptpharmgkb.org This reaction is catalyzed by an enoyl-CoA hydratase. nih.gov Specifically, immunoprecipitation studies in human liver have identified short-chain enoyl-CoA hydratase (ECHS1), also known as crotonase, as the unique enzyme responsible for this hydration step. ulisboa.ptnih.gov
Enzymatic Conversion to 3-Ketothis compound by 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase (MHBD)
The third step in the pathway is the dehydrogenation of 3-hydroxythis compound. This conversion is exclusively carried out by the enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD), also known as 3-hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10), yielding 3-ketothis compound. ulisboa.ptpharmgkb.orgnih.govuniprot.org MHBD is an NAD+-dependent enzyme that is also a key player in the degradation pathway of isoleucine. nih.govuniprot.orgwikipedia.org
Research using fibroblasts from a patient with an MHBD deficiency showed no detectable enzyme activity when 3-hydroxythis compound was used as the substrate, confirming that MHBD is the sole enzyme responsible for this specific conversion in VPA metabolism. ulisboa.ptnih.gov The enzyme catalyzes the oxidation of the hydroxyl group on 3-hydroxythis compound to a keto group, forming 3-ketothis compound (also referred to as 3-oxothis compound). ulisboa.ptnih.gov
Thiolytic Cleavage and Complete Oxidation of this compound Metabolites
The final stage of the beta-oxidation cycle for this compound involves the thiolytic cleavage of the 3-ketothis compound intermediate. This step is crucial as it demonstrates that, contrary to some earlier beliefs, valproic acid can undergo complete beta-oxidation within the mitochondria. portlandpress.comnih.gov
Mechanism of Mitochondrial Thiolase Action on 3-Ketothis compound
The thiolytic cleavage of 3-ketothis compound is catalyzed by a mitochondrial 3-oxoacyl-CoA thiolase (also known as beta-ketothiolase). portlandpress.comuniprot.orgabcam.comopenaccessjournals.com This enzyme utilizes a molecule of free coenzyme A (CoA) to break the bond between the alpha and beta carbons of 3-ketothis compound. uniprot.orgabcam.com This reaction unequivocally yields two products: propionyl-CoA and pentanoyl-CoA. portlandpress.comnih.gov The detection of these end products in experiments with mitochondrial lysates incubated with synthetic 3-oxothis compound provided clear evidence that this intermediate is a substrate for mitochondrial thiolase. portlandpress.comnih.gov This finding confirms the complete beta-oxidation of VPA, as the resulting pentanoyl-CoA can enter another round of beta-oxidation. ulisboa.pt
Intermediary Metabolites of this compound within Beta-Oxidation
The mitochondrial beta-oxidation of valproic acid proceeds through a series of acyl-CoA thioester intermediates. The process begins with the activation of valproic acid to this compound. ulisboa.ptnih.gov Subsequent enzymatic reactions generate the key metabolites detailed in the pathway.
Below is a table summarizing the primary intermediary metabolites of this compound within the beta-oxidation pathway.
| Metabolite Name | Precursor | Enzyme(s) Involved | Pathway Step |
| This compound | Valproic Acid | Medium-chain acyl-CoA synthetase | Activation |
| Δ2(E)-valproyl-CoA | This compound | Short Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | Dehydrogenation |
| 3-Hydroxythis compound | Δ2(E)-valproyl-CoA | Enoyl-CoA hydratase (ECHS1/Crotonase) | Hydration |
| 3-Ketothis compound | 3-Hydroxythis compound | 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase (MHBD) | Dehydrogenation |
| Propionyl-CoA | 3-Ketothis compound | Mitochondrial 3-oxoacyl-CoA thiolase | Thiolytic Cleavage |
| Pentanoyl-CoA | 3-Ketothis compound | Mitochondrial 3-oxoacyl-CoA thiolase | Thiolytic Cleavage |
Characterization of Δ2(E)-Valproyl-CoA
Δ2(E)-Valproyl-CoA, also known as 2-ene-VPA-CoA, is the product of the first dehydrogenation step in the beta-oxidation of this compound. pharmgkb.orgresearchgate.net This reaction is predominantly catalyzed by short branched-chain acyl-CoA dehydrogenase (SBCAD), with isovaleryl-CoA dehydrogenase (IVD) also contributing to a lesser extent. pharmgkb.orgulisboa.ptpharmgkb.org The catalytic efficiency of SBCAD for this conversion is significantly higher than that of IVD, suggesting SBCAD is the primary enzyme for this metabolic step. pharmgkb.orgnih.gov
The formation of Δ2(E)-Valproyl-CoA can be monitored and characterized using techniques such as high-performance liquid chromatography (HPLC) with radioisotope and UV detection, particularly when using radiolabeled VPA precursors. psu.eduportlandpress.com Mass spectrometry (MS) is also employed to confirm the identity of this metabolite. researchgate.net
Characterization of 3-Hydroxythis compound
Following its formation, Δ2(E)-Valproyl-CoA is hydrated to form 3-Hydroxythis compound. pharmgkb.orgulisboa.pt This hydration step is exclusively catalyzed by the mitochondrial enzyme short-chain enoyl-CoA hydratase (ECHS1), also known as crotonase. ulisboa.pt Immunoprecipitation studies have confirmed that ECHS1 is the sole enzyme responsible for this conversion in human liver. ulisboa.pt
The characterization of 3-Hydroxythis compound has been achieved through various analytical methods. Reverse-phase HPLC coupled with radioisotope and UV detection has been instrumental in its identification and quantification in in vitro studies using rat liver mitochondria. psu.eduportlandpress.com The synthesis of this compound has also been described for use as a standard in such analytical procedures. psu.edu
Characterization of 3-Ketothis compound
The third step in the beta-oxidation of this compound involves the oxidation of 3-Hydroxythis compound to 3-Ketothis compound. pharmgkb.orgulisboa.pt This reaction is catalyzed exclusively by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD). ulisboa.pt Studies using heterologously expressed human MHBD and fibroblasts from a patient with MHBD deficiency have confirmed its singular role in this dehydrogenation step. ulisboa.pt
The characterization of 3-Ketothis compound has been accomplished through HPLC analysis with radiochemical and UV detection. portlandpress.com Further, its thiolytic cleavage by a mitochondrial thiolase has been demonstrated by incubating synthetic 3-Ketothis compound with a mitochondrial lysate and monitoring the formation of subsequent products, propionyl-CoA and pentanoyl-CoA, using electrospray ionization tandem mass spectrometry (ESI-MS/MS). portlandpress.com This finding confirmed that the beta-oxidation of VPA can proceed to completion. portlandpress.com
Table 1: Key Enzymes in the Biotransformation of this compound
| Metabolite Formed | Precursor | Enzyme |
|---|---|---|
| Δ2(E)-Valproyl-CoA | This compound | Short branched-chain acyl-CoA dehydrogenase (SBCAD), Isovaleryl-CoA dehydrogenase (IVD) pharmgkb.orgulisboa.ptpharmgkb.org |
| 3-Hydroxythis compound | Δ2(E)-Valproyl-CoA | Short-chain enoyl-CoA hydratase (ECHS1) ulisboa.pt |
| 3-Ketothis compound | 3-Hydroxythis compound | 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) ulisboa.pt |
Table 2: Kinetic Parameters of Enzymes Involved in this compound Metabolism
| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) |
|---|---|---|---|
| Isovaleryl-CoA dehydrogenase (IVD) | This compound | - | - |
| Short branched-chain acyl-CoA dehydrogenase (SBCAD) | This compound | 356 | 0.29 tandfonline.com |
| 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) | 3-hydroxythis compound | 35 | 3900 tandfonline.com |
Interferences of Valproyl Coa with Endogenous Metabolic Pathways
Impact on Branched-Chain Amino Acid Catabolism
The catabolism of the essential branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—is a critical process for energy production and the synthesis of various compounds. mdpi.com Valproyl-CoA has been found to interfere with the enzymatic breakdown of both leucine and isoleucine. nih.govnih.gov
The breakdown of leucine is susceptible to interference from this compound. This interference can lead to an accumulation of upstream metabolites, which can be observed in the urine of individuals treated with valproic acid. ulisboa.ptnih.gov
Research has demonstrated that this compound directly inhibits the enzyme 3-methylcrotonyl-CoA carboxylase (3MCC). nih.govresearchgate.net This enzyme plays a crucial role in the leucine degradation pathway. The inhibition of 3MCC by this compound is a significant factor contributing to the increased urinary excretion of 3-hydroxyisovaleric acid, a secondary metabolite of the leucine pathway. ulisboa.ptnih.govresearchgate.net One study determined the half-maximal inhibitory concentration (IC50) of this compound on 3MCC to be 1.36 mM. nih.govresearchgate.netspringermedizin.de This inhibition is thought to be a result of a direct effect on the enzyme. ulisboa.pt
Table 1: Inhibition of 3-Methylcrotonyl-CoA Carboxylase (3MCC) by this compound
| Inhibitor | Target Enzyme | Effect | IC50 | Reference |
|---|
The metabolic pathway of isoleucine is also a target of this compound's disruptive effects. This compound has been shown to competitively inhibit short branched-chain acyl-CoA dehydrogenase (SBCAD), an enzyme involved in isoleucine catabolism, with a Ki of 249 ± 29 μM. nih.govnih.govresearchgate.net Furthermore, studies have shown that 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD), another enzyme in the isoleucine pathway, is involved in the oxidation of a VPA metabolite, 3-hydroxythis compound. nih.gov This interaction can lead to a moderate increase in the urinary excretion of the isoleucine metabolite 2-methyl-3-hydroxybutyric acid in patients undergoing valproate therapy. ulisboa.ptnih.gov
Table 2: Kinetic Parameters of this compound Interference with Isoleucine Pathway Enzymes
| Enzyme | Action | Substrate/Inhibitor | Kinetic Parameter (Ki) | Reference |
|---|
Modulation of Leucine Degradation Pathway Enzymes by this compound
Effects on the Urea (B33335) Cycle and Ammonia (B1221849) Metabolism
This compound is a known contributor to hyperammonemia, a condition characterized by elevated ammonia levels in the blood. nih.govcpn.or.kr This is primarily due to its inhibitory effects on the urea cycle, the primary pathway for ammonia detoxification. nih.govmedlink.com
A key mechanism of this compound-induced hyperammonemia is the direct inhibition of hepatic N-acetylglutamate synthase (NAGS). nih.govmedlink.comnih.gov NAGS is a mitochondrial enzyme that produces N-acetylglutamate (NAG), an essential allosteric activator of carbamoylphosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle. medlink.comtandfonline.com In vitro studies have shown that this compound is a more potent inhibitor of NAGS than its parent compound, valproic acid. nih.gov This direct inhibition of NAGS by this compound is a critical step in the disruption of the urea cycle. nih.govbmj.com
The inhibition of NAGS by this compound leads to a significant reduction in the hepatic levels of N-acetylglutamate. nih.gov This decreased availability of NAG impairs the activation of CPS1, which in turn compromises the flux of the entire urea cycle. nih.govmedlink.com The diminished capacity of the urea cycle to detoxify ammonia results in its accumulation in the bloodstream, leading to hyperammonemia. nih.govanalesdepediatria.org
Modulation of the Tricarboxylic Acid (Krebs) Cycle
This compound disrupts the central energy-yielding pathway of the cell, the Tricarboxylic Acid (TCA) or Krebs cycle, by targeting a key enzymatic step.
Inhibition of Succinate:CoA Ligase (SUCL) Activity by this compound
This compound has been demonstrated to inhibit the enzyme Succinate:CoA Ligase (SUCL). researchgate.netulisboa.ptulisboa.ptnih.govmdpi.com SUCL is responsible for the reversible reaction converting succinyl-CoA to succinate, a process coupled with the substrate-level phosphorylation of either ADP to ATP or GDP to GTP. This inhibitory action is a critical point of interference within the TCA cycle.
The inhibitory effect of this compound is not uniform across the two major isoforms of SUCL. Research indicates that this compound has a more pronounced inhibitory effect on the ATP-specific SUCL (A-SUCL) compared to the GTP-specific SUCL (G-SUCL). researchgate.netnih.govmdpi.com One study using human fibroblasts found that 1 mM of this compound inhibited the activity of A-SUCL by 45-55%, while G-SUCL activity was inhibited by 25-50%. researchgate.netnih.gov This suggests a preferential interference with the ATP-forming step of the TCA cycle catalyzed by this enzyme.
Table 1: Differential Inhibition of SUCL Isoforms by this compound
| Enzyme Isoform | Concentration of this compound | Percentage Inhibition |
|---|---|---|
| ATP-specific SUCL (A-SUCL) | 1 mM | 45-55% researchgate.netnih.gov |
Implications for Mitochondrial Energy Homeostasis
The inhibition of SUCL by this compound has significant repercussions for mitochondrial energy production. researchgate.netulisboa.ptnih.gov By impeding the TCA cycle, the generation of reducing equivalents (NADH and FADH2) is diminished, which in turn can limit the rate of ATP synthesis through oxidative phosphorylation. The more potent inhibition of A-SUCL is particularly noteworthy as this enzyme is linked to the nucleoside diphosphate (B83284) kinase (NDPK), which is vital for mitochondrial nucleotide synthesis. researchgate.netnih.govmdpi.com Inhibition of A-SUCL could, therefore, disrupt the balance of mitochondrial nucleotides and potentially lead to mitochondrial DNA depletion. researchgate.netnih.govmdpi.com
Influence on Fatty Acid Synthesis and Lipid Metabolism Enzymes
This compound also exerts considerable influence on the pathways of fatty acid metabolism, affecting the enzymes responsible for fatty acid activation.
Interactions with Long-Chain Fatty Acyl-CoA Synthetases
Valproic acid has been identified as an inhibitor of long-chain fatty acyl-CoA synthetases (ACSL). drugbank.comnih.gov These enzymes are crucial for activating long-chain fatty acids by converting them into their acyl-CoA derivatives, a necessary step for their subsequent metabolism in processes like beta-oxidation and phospholipid synthesis. drugbank.comnih.gov Valproic acid acts as a non-competitive inhibitor, reducing the maximal velocity of the reaction without altering the enzyme's affinity for its substrate. drugbank.comnih.gov
Specificity of Inhibition towards Substrate Acyl-CoAs
The inhibitory action of valproic acid on ACSL is selective for certain fatty acid substrates. drugbank.comnih.gov In vitro studies using rat brain microsomal ACSL demonstrated that valproic acid more potently inhibits the synthesis of arachidonoyl-CoA compared to palmitoyl-CoA and docosahexaenoyl-CoA. drugbank.comnih.gov The inhibition constant (Ki) for arachidonoyl-CoA synthesis was found to be approximately five times lower than for the other two substrates, indicating a higher inhibitory potency. drugbank.comnih.gov This substrate-selective inhibition suggests that valproic acid's impact on lipid metabolism is not uniform and may preferentially affect pathways involving arachidonic acid. drugbank.comnih.gov
Table 2: Substrate-Selective Inhibition of Long-Chain Fatty Acyl-CoA Synthetase by Valproic Acid
| Substrate for Acyl-CoA Synthesis | Inhibition Constant (Ki) |
|---|---|
| Arachidonoyl-CoA | 14.1 mM drugbank.comnih.gov |
| Palmitoyl-CoA | 85.4 mM drugbank.comnih.gov |
Other Investigated Enzymatic Interactions of this compound
This compound, a primary mitochondrial metabolite of valproic acid (VPA), has been the subject of investigations into its interactions with various enzymes beyond the immediate pathways of fatty acid metabolism. These studies aim to elucidate the broader biochemical impact of VPA administration.
Dihydrolipoyl Dehydrogenase (DLDH) (E3 subunit) Interactions
Dihydrolipoyl dehydrogenase (DLDH), also known as the E3 subunit, is a critical enzyme common to several mitochondrial multi-enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (α-KGDC), and the branched-chain α-ketoacid dehydrogenase complex (BCKDC). Research has explored the interaction between this compound and DLDH, revealing potential inhibitory effects that could impact mitochondrial energy metabolism.
In vitro studies have demonstrated that this compound can induce a mild inhibition of DLDH activity. nih.govulisboa.pt This inhibitory action is thought to contribute to the observed decrease in oxygen consumption and ATP synthesis when pyruvate, α-ketoglutarate, or glutamate (B1630785) are used as respiratory substrates. nih.govnih.gov The mechanism of this inhibition appears to be direct, with molecular docking studies suggesting that this compound may bind to the NAD+ binding site of the DLDH protein. nih.gov The formation of this compound in the mitochondrial matrix and its higher resistance to hydrolysis compared to endogenous acyl-CoAs suggest a longer residence time within the mitochondria, potentially leading to a sequestration of free Coenzyme A and a more sustained interaction with enzymes like DLDH. nih.gov
The consequences of DLDH inhibition by this compound can be significant, as it may limit the flux of metabolites through the citric acid cycle. nih.govnih.gov This interference with DLDH-dependent complexes could play a role in the adverse effects associated with VPA, such as liver toxicity. nih.gov However, the clinical relevance of this interaction in humans remains a subject of ongoing investigation, partly due to the challenges of studying this strictly intracellular metabolite in patient tissues. nih.gov Some discrepancies have been noted, for instance, in rat brain mitochondria, where VPA did not appear to affect pyruvate and 2-oxoglutarate oxidation rates, and this compound was not detected. nih.gov
Table 1: Summary of Research Findings on this compound and DLDH Interactions
| Finding | Organism/System | Method | Outcome | Reference |
|---|---|---|---|---|
| Mild inhibition of DLDH activity | Purified α-KGDC and PDC | Enzyme kinetics | This compound inhibits DLDH | nih.gov |
| Inhibition of oxygen consumption and ATP synthesis | Rat liver mitochondria, digitonin-permeabilized rat hepatocytes | Polarography, ATP measurement | VPA metabolites impair oxidative phosphorylation with specific substrates | nih.gov |
| Localization on NAD+ binding site | In silico | Molecular docking | Suggests a potential targeted effect of this compound on DLDH | nih.gov |
| Decreased DLDH activity | In vitro | Enzyme assays | This compound and Valproyl-dephosphoCoA inhibit DLDH | nih.gov |
| No effect on pyruvate and 2-oxoglutarate oxidation | Rat brain mitochondria | Metabolic rate measurement | Discrepancy with liver studies noted | nih.gov |
Microsomal Epoxide Hydrolase Interactions
Microsomal epoxide hydrolase (mEH) is an enzyme involved in the detoxification of xenobiotics by hydrolyzing epoxide-containing compounds. The interaction between this compound and mEH has been examined to understand its potential influence on drug metabolism.
Studies investigating the effect of this compound on mEH activity have yielded interesting results. When tested with styrene-7,8-oxide (STO) as a substrate, this compound was found to slightly activate the hydrolysis of STO at concentrations between 1 and 5 mM. nih.gov This effect was observed across various microsomal preparations, including those from rat liver, human liver (from different individuals), and human placenta. nih.gov The activating properties of this compound were largely independent of the substrate used and were only slightly influenced by the pH of the incubation medium. nih.gov
In contrast to this compound, its parent compound, valproic acid (VPA), showed only slight inhibition of mEH at high concentrations, while another analogue, valpromide (B1683473) (VPM), demonstrated significant competitive inhibition of the enzyme. nih.govnih.gov The finding that this compound does not inhibit, but rather slightly activates mEH, indicates that the presence of the Coenzyme A moiety significantly alters its interaction with the enzyme compared to VPA and VPM. nih.gov This highlights the complexity of predicting the enzymatic interactions of a drug based solely on its parent structure, as metabolic activation can lead to different effects.
Table 2: Summary of Research Findings on this compound and Microsomal Epoxide Hydrolase Interactions
| Compound | Enzyme Source | Substrate | Effect | Concentration | Reference |
|---|---|---|---|---|---|
| This compound | Rat liver, human liver, human placenta microsomes | Styrene-7,8-oxide (STO) | Slight activation | 1-5 mM | nih.gov |
| Valproic Acid (VPA) | Rat liver, human liver, human placenta microsomes | Styrene-7,8-oxide (STO) | Slight inhibition (max 16%) | 10 mM | nih.gov |
| Valpromide (VPM) | Rat liver, human liver, human placenta microsomes | Styrene-7,8-oxide (STO) | Significant competitive inhibition | 2 mM | nih.gov |
Cellular and Subcellular Localization and Dynamics of Valproyl Coa
Intracellular Distribution and Transport Mechanisms of Valproyl-CoA
This compound, the coenzyme A thioester of valproic acid (VPA), is a key metabolite in the biotransformation of its parent compound. Its distribution within the cell is not uniform but is concentrated in specific compartments, primarily dictated by the location of the activating enzymes. Historically, the formation of this compound was believed to be restricted to the mitochondrial matrix. amsterdamumc.nl However, subsequent research has demonstrated that the activation of VPA to this compound can also occur in the cytosol. amsterdamumc.nlresearchgate.net
The transport of VPA into the cell and its subsequent movement into subcellular compartments is a prerequisite for this compound formation. VPA, as a fatty acid, can cross cellular membranes, and its entry into liver mitochondria is facilitated by carnitine. clinpgx.org Once inside a specific compartment, VPA is activated to this compound by medium-chain acyl-CoA synthetases. clinpgx.orgmdpi.comnih.gov The distribution of this compound is therefore dependent on the presence of these enzymes and the necessary cofactors, such as ATP and Coenzyme A (CoASH). nih.gov
While propionyl-CoA, a similar short-chain acyl-CoA, cannot directly cross the inner mitochondrial membrane, it can be transported to the cytosol via the carnitine shuttle after being converted to propionyl-carnitine. nih.gov A similar mechanism may apply to the transport of this compound or its valproyl group between compartments, although this is not explicitly detailed in the available research. The transport of molecules across the mitochondrial membranes is a complex process facilitated by various transport proteins and translocases that maintain the organelle's chemical and electrical gradients. wikipedia.orgmdpi.com
Subcellular Compartmentalization: Mitochondria vs. Cytosol
The formation and presence of this compound have been identified in at least two major subcellular compartments: the mitochondria and the cytosol. amsterdamumc.nlresearchgate.net
Mitochondria: The mitochondrial matrix is a primary site for the metabolism of fatty acids, and VPA is no exception. VPA enters the mitochondria where it is converted to this compound. clinpgx.orgnih.gov This conversion is catalyzed by an intramitochondrial medium-chain acyl-CoA synthetase. mdpi.com The formation of this compound within the mitochondria is significant as it allows the compound to enter the β-oxidation pathway, albeit slowly. mdpi.comnih.gov Studies using coupled rat liver mitochondria have identified this compound as a principal metabolite of VPA in this organelle. nih.govnih.gov The intramitochondrial environment, including pH and the presence of enzymes, directly impacts the concentration and subsequent metabolism of this compound. nih.gov
Cytosol: Contrary to earlier beliefs, research has confirmed that VPA activation is not exclusive to the mitochondria. amsterdamumc.nl Studies using digitonin (B1670571) fractionation of rat hepatocytes and analysis of subcellular fractions from VPA-treated rats have detected this compound in the cytosolic fraction. amsterdamumc.nlresearchgate.net This indicates the presence of extra-mitochondrial VPA-activating enzymes. researchgate.net The existence of a cytosolic pool of this compound suggests it may have roles or interactions distinct from its function within the mitochondrial metabolic pathways.
The relative distribution between these compartments can vary. For instance, in brain mitochondria, the very low expression of the intramitochondrial medium-chain acyl-CoA synthetase, coupled with the presence of CoA transferases (which are absent in the liver), helps to keep this compound concentrations at low levels within the mitochondria. mdpi.com
Factors Influencing Intramitochondrial Levels of this compound
The concentration of this compound within the mitochondria is dynamic and influenced by several biochemical factors. Research has identified key variables that can alter its intramitochondrial levels, affecting pathways like fatty acid oxidation.
Key influencing factors include:
Respiratory State of Mitochondria: The metabolic state of the mitochondria has been shown to affect the levels of VPA metabolites. In studies with intact rat liver mitochondria, the intramitochondrial concentrations of this compound were determined under conditions of both state 3 (ADP-stimulated) and state 4 (resting) respiration. nih.gov
Substrate Competition: The enzymes responsible for activating VPA to this compound, such as medium-chain acyl-CoA synthetase, also act on other endogenous fatty acids. researchgate.netnih.gov The presence of other medium-chain fatty acids, like octanoate, can competitively inhibit the formation of this compound, thereby lowering its intramitochondrial concentration. researchgate.netnih.gov
pH Levels: The enzymatic reaction that precedes the formation of this compound involves the creation of a valproyl-AMP intermediate. nih.gov The rate of formation for this intermediate increases five-fold when the pH is decreased from 8.0 to 6.8. nih.gov This suggests that a more acidic mitochondrial matrix pH could lead to higher levels of this compound.
Cofactor Availability: The synthesis of this compound is dependent on the availability of essential cofactors, namely ATP and Coenzyme A (CoASH). nih.gov A limited supply of either of these cofactors would directly impede the production of this compound.
Table 1: Factors Modulating Intramitochondrial this compound Levels
| Factor | Effect on Intramitochondrial this compound Levels | Source(s) |
|---|---|---|
| Respiratory State | Levels vary between state 3 and state 4 respiration. | nih.gov |
| Competing Fatty Acids | Presence of other medium-chain fatty acids (e.g., octanoate) decreases formation. | researchgate.netnih.gov |
| pH | A lower (more acidic) pH increases the rate of formation of the valproyl-AMP precursor. | nih.gov |
| Cofactor Availability | Dependent on the presence of ATP and Coenzyme A. | nih.gov |
Research on this compound Presence and Levels in Brain Tissue
The presence and concentration of this compound in brain tissue have been a subject of scientific investigation, yielding specific and noteworthy results. While the parent compound, VPA, is known to cross the blood-brain barrier and enter the brain, its metabolic fate into this compound within neural tissue appears to be limited. nih.govnorthwestern.edu
The lack of detectable this compound in the brain is supported by findings related to the specific enzymatic machinery in brain mitochondria. mdpi.com Compared to the liver, brain mitochondria have a very low expression of the intramitochondrial medium-chain acyl-CoA synthetase required for VPA activation. mdpi.com This enzymatic difference likely contributes to the low or undetectable steady-state levels of this compound in the brain. mdpi.com While some early hypotheses proposed that this compound might accumulate in the brain through fatty acid turnover processes, direct measurement has not substantiated this. nih.govnih.gov
Table 2: Findings on this compound Levels in Rat Brain Tissue
| Study/Source | Animal Model | Key Finding | Reported Detection Limit |
|---|---|---|---|
| Lee et al. (2003) | Fischer 344 Rats | This compound was not found in the brain. | 25 pmol/g brain |
Methodological Approaches in Valproyl Coa Research
Spectrometric Techniques for Valproyl-CoA and Metabolite Analysis
Spectrometric methods are indispensable for the specific and sensitive analysis of this compound and its downstream metabolic products. These techniques provide detailed structural and quantitative information crucial for metabolic studies.
Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Acyl-CoA Intermediates
Liquid chromatography coupled to electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) stands as a premier analytical method for the quantification of acyl-CoA intermediates, including this compound. ulisboa.ptresearchgate.net This technique is favored for its exceptional sensitivity and specificity, allowing for the detection of femtomole amounts of CoA species. vulcanchem.com In studies of VPA metabolism, LC-ESI-MS/MS has been used to analyze the amount of acyl(C8)-CoA (which includes this compound and octanoyl-CoA) in liver tissues of rats treated with VPA. ulisboa.pt The method can successfully separate and quantify various short-chain acyl-CoAs and the biosynthetic precursors of CoA itself. researchgate.net For instance, one study utilized a triple-quadrupole tandem mass spectrometer in negative ESI mode to identify the oxidation product of this compound. nih.gov The development of a sensitive LC-MS/MS method has enabled the simultaneous quantification of VPA and six of its key metabolites in human plasma, which is vital for pharmacovigilance. bohrium.com
Gas Chromatography/Mass Spectrometry (GC-MS) for Related Organic Acids
Gas chromatography/mass spectrometry (GC-MS) is a robust technique for analyzing the profile of organic acids in biological samples like urine and serum. nih.govresearchgate.net While not typically used for the direct measurement of the intact this compound thioester, GC-MS is critical for assessing the downstream metabolic consequences of VPA administration. nih.gov Researchers use GC-MS to quantify urinary organic acids as a surrogate for mitochondrial function, which can be disturbed by VPA and its metabolites. nih.gov For example, studies have used GC-MS to investigate urinary organic acid profiles in children undergoing VPA treatment, revealing alterations in branched-chain amino acid metabolism and markers of oxidative stress. mdpi.com A validated GC-MS method can determine VPA and as many as 14 of its metabolites in serum and urine after derivatization, providing a comprehensive picture of its metabolic fate and helping to identify patterns that may predict adverse effects. nih.govresearchgate.net
Chromatographic Separation and Quantification Methods
Chromatographic techniques are fundamental to the study of this compound, enabling the separation of this key metabolite from a complex biological matrix for accurate quantification and further analysis.
High-Performance Liquid Chromatography (HPLC) for this compound and Metabolites
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its β-oxidation intermediates. nih.gov Research has consistently employed reverse-phase HPLC, often coupled with UV detection at wavelengths around 260 nm, to separate and quantify these compounds. portlandpress.comresearchgate.net For instance, studies on intact rat liver mitochondria have used radio-HPLC to track the metabolism of radiolabeled VPA into its various acyl-CoA intermediates, such as this compound, Δ2(E)-valproyl-CoA, and 3-hydroxythis compound. portlandpress.comebi.ac.uk Optimized HPLC procedures are also used to measure the activity of enzymes that are inhibited by this compound, by quantifying the formation of product over time. researchgate.netnih.govresearchgate.net The separation is typically achieved on C18 columns with a mobile phase consisting of a buffer and an organic solvent like acetonitrile. nih.govresearchgate.net
Below is a table summarizing typical HPLC conditions used in this compound research:
| Parameter | Condition 1 | Condition 2 |
| Column | Supelcosil LC-18-DB (5 µm, 4.6 mm x 250 mm) | YMC-Pack Pro C4 (2.1 x 100 mm) |
| Mobile Phase | Acetonitrile and aqueous potassium phosphate | Tertiary system: 50 mM ammonium (B1175870) acetate (B1210297) (pH 7.0), acetonitrile, and 20 mM ammonium bicarbonate |
| Detection | UV at 258 nm | ESI-Tandem Mass Spectrometry |
| Flow Rate | 1 ml/min | 250 µl/min |
| Application | Quantification of acyl-CoA esters | Identification of this compound oxidation products |
| Reference | ulisboa.pt | nih.gov |
Preparative HPLC for Synthesis and Purification of Standards
The synthesis and purification of analytical standards are prerequisites for accurate quantitative studies. Preparative HPLC is the method of choice for isolating and purifying significant quantities of target compounds from a mixture. teledynelabs.comshimadzu.com In this compound research, this technique is essential for creating highly pure standards of this compound and its various metabolites. nih.gov For example, while this compound and some of its β-oxidation intermediates can be obtained through chemical synthesis, 3-keto-valproyl-CoA was prepared through an enzymatic procedure followed by purification using a combination of solid-phase extraction and preparative HPLC. nih.gov Having these pure standards allows researchers to build accurate calibration curves for the quantification of these metabolites in biological samples and to conduct in vitro experiments with well-characterized compounds. nih.govsigmaaldrich.com
In Vitro and Ex Vivo Enzymatic Assay Systems for this compound Interactions
To understand the molecular mechanisms behind VPA's effects, researchers use simplified biological systems to study the direct interactions of this compound with cellular components. These assays are critical for pinpointing specific enzymatic targets.
In vitro studies often utilize purified enzymes or isolated subcellular fractions like mitochondria to investigate the inhibitory effects of this compound. Research has shown that this compound can inhibit several key mitochondrial enzymes. For instance, studies using purified human enzymes demonstrated that this compound competitively inhibits isovaleryl-CoA dehydrogenase (IVD) and short branched-chain acyl-CoA dehydrogenase (SBCAD), both involved in amino acid catabolism. nih.govresearchgate.net Other in vitro work with isolated rat liver mitochondria or solubilized enzyme systems has revealed that this compound inhibits dihydrolipoyl dehydrogenase (the E3 subunit of enzyme complexes like pyruvate (B1213749) dehydrogenase) and the glycine (B1666218) cleavage system. ulisboa.ptcapes.gov.brcore.ac.uk Furthermore, this compound has been shown to inhibit both ATP- and GTP-specific succinate:CoA ligases (A-SUCL and G-SUCL) in human fibroblast homogenates, which could impair the Krebs cycle and cellular energy status. nih.govresearchgate.net
Ex vivo studies, which use tissues or cells from an organism, provide a bridge between in vitro findings and the whole-organism context. For example, the formation of this compound has been measured in subcellular fractions from the liver homogenates of VPA-treated rats. nih.gov Such studies have confirmed that VPA activation to this compound occurs not only in the mitochondrial matrix but also in the cytosol. nih.gov Research on perfused ex vivo livers from rats has also been used to explore signaling pathways and protective mechanisms related to metabolic stress, a context relevant to the study of VPA-induced hepatotoxicity. uliege.be
The following table presents kinetic data from an in vitro study on the inhibition of branched-chain acyl-CoA dehydrogenases by this compound.
| Enzyme | Substrate | Inhibitor | Ki (μM) | Inhibition Type | Reference |
| Isovaleryl-CoA Dehydrogenase (IVD) | Isovaleryl-CoA | This compound | 74 ± 4 | Competitive | nih.govresearchgate.net |
| Short Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | 2-methylbutyryl-CoA | This compound | 249 ± 29 | Competitive | nih.govresearchgate.net |
| Isobutyryl-CoA Dehydrogenase (IBD) | Isobutyryl-CoA | This compound | Not affected | - | nih.govresearchgate.net |
Use of Purified Human Enzymes
Research utilizing purified human enzymes has been instrumental in dissecting the specific molecular interactions of this compound. By isolating individual enzymes, scientists can directly assess their activity in the presence of this compound, determining kinetic parameters and mechanisms of inhibition or substrate utilization.
Studies have demonstrated that this compound can significantly inhibit the activity of several key metabolic enzymes. For instance, in vitro experiments with purified human enzymes from the branched-chain amino acid (BCAA) catabolic pathway revealed that this compound competitively inhibits isovaleryl-CoA dehydrogenase (IVD) and short branched-chain acyl-CoA dehydrogenase (SBCAD). pharmgkb.orgnih.gov Notably, isobutyryl-CoA dehydrogenase (IBD) activity was not affected. pharmgkb.orgnih.gov Further research has shown that both SBCAD and IVD can use this compound as a substrate, with SBCAD exhibiting significantly higher catalytic efficiency, suggesting it is a primary candidate for the initial dehydrogenation step in the β-oxidation of VPA. pharmgkb.orgnih.gov
The inhibitory effects of this compound extend to other critical enzymes as well. Investigations have shown that this compound inhibits both ATP- and GTP-dependent succinate:CoA ligases (A-SUCL and G-SUCL), with a more pronounced effect on the ATP-specific enzyme. ulisboa.ptnih.gov This inhibition is significant as SUCL is a crucial component of the Krebs cycle, and its impairment could disrupt cellular energy balance. ulisboa.ptnih.gov
Below is an interactive data table summarizing the inhibitory effects of this compound on various purified human enzymes.
| Enzyme | Inhibition Type | Ki Value (µM) | Substrate for this compound | Reference |
| Isovaleryl-CoA dehydrogenase (IVD) | Competitive | 74 ± 4 | Yes | pharmgkb.orgnih.gov |
| Short branched-chain acyl-CoA dehydrogenase (SBCAD) | Competitive | 249 ± 29 | Yes (High Efficiency) | pharmgkb.orgnih.gov |
| Isobutyryl-CoA dehydrogenase (IBD) | None | N/A | No | pharmgkb.orgnih.gov |
| ATP-specific succinate:CoA ligase (A-SUCL) | - | - | - | ulisboa.ptnih.gov |
| GTP-specific succinate:CoA ligase (G-SUCL) | - | - | - | ulisboa.ptnih.gov |
Table: Kinetic parameters of this compound interaction with purified human enzymes. Note: Inhibition of A-SUCL and G-SUCL by 1 mM this compound was 45-55% and 25-50%, respectively, but specific Ki values were not provided in the source material.
Studies with Liver Homogenates and Isolated Mitochondria
To understand the metabolic fate and impact of this compound within a more physiologically relevant context, researchers utilize liver homogenates and isolated mitochondria. These preparations contain the full complement of enzymes and cofactors present in the liver, the primary site of VPA metabolism.
Studies with rat liver mitochondria have been crucial in identifying the metabolites formed during the β-oxidation of VPA. nih.govcapes.gov.br These investigations have shown that VPA enters the mitochondria and is converted to this compound. nih.gov Subsequent metabolites identified include 2-propyl-2-pentenoyl-CoA and 3-keto-2-propylpentanoyl-CoA. nih.gov Research on isolated rat liver mitochondria has also demonstrated that this compound and its derivatives can inhibit key mitochondrial processes. For example, the CoA conjugates of VPA have been found to selectively inhibit α-lipoamide dehydrogenase, a critical enzyme in pyruvate and 2-oxoglutarate oxidation. mdpi.comnih.govresearchgate.net This inhibition is considered a potential mechanism for VPA-induced liver toxicity. mdpi.comnih.govresearchgate.net
Furthermore, experiments using both rat liver homogenates and isolated mitochondria have revealed that this compound can competitively and non-competitively inhibit carnitine palmitoyltransferase I (CPT-I), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.gov Studies have also shown that VPA administration to rats leads to enlarged liver mitochondria with decreased activity of membrane-bound enzymes and reduced respiration. neurology.org In vitro studies on intact rat liver mitochondria have also indicated that this compound can significantly inhibit the glycine cleavage system. capes.gov.br
Application of Cell Line Models (e.g., Fibroblasts, HepG2 cells)
In human fibroblasts, the inhibitory effect of this compound on succinate:CoA ligase activity has been demonstrated, corroborating findings from studies with purified enzymes. nih.govresearchgate.net HepG2 cells are frequently used to model liver-specific effects of VPA. Although they have negligible levels of certain cytochrome P450 enzymes involved in VPA metabolism, they are still a valid model for assessing interference with fatty acid β-oxidation. researchgate.net Studies in HepG2 cells have shown that VPA can induce apoptosis through the intrinsic mitochondrial pathway. waocp.orgwaocp.org This involves the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins such as Bcl-2. waocp.orgwaocp.org Furthermore, VPA treatment in HepG2 cells has been shown to increase the expression of sterol regulatory element-binding protein 1c (SREBP-1c), which in turn activates genes involved in fatty acid synthesis, potentially contributing to steatosis. nih.gov Combination treatments of VPA with other agents have also been explored in HepG2 cells to investigate synergistic effects on cell death. nih.gov
Isotopic Tracing and Metabolic Flux Analysis in this compound Studies
Isotopic tracing and metabolic flux analysis (MFA) are powerful techniques used to map the flow of atoms through metabolic pathways. By introducing substrates labeled with stable isotopes (e.g., ¹³C), researchers can track the incorporation of these isotopes into various metabolites, providing a dynamic picture of metabolic activity.
In the context of this compound research, these methods can elucidate how VPA and its metabolites alter cellular metabolism. For example, ¹³C-labeling studies can quantify the contribution of different carbon sources to the Krebs cycle and other pathways in the presence of VPA. nih.govnorthwestern.edunih.gov This allows for a detailed assessment of how this compound perturbs central carbon metabolism.
Metabolic flux analysis of HepG2 cells treated with VPA has revealed a rapid disruption of metabolic homeostasis, with a sustained increase in lipogenesis. researchgate.net This suggests a non-transcriptional mechanism for the observed metabolic shift. eusaat-congress.eu Such analyses are crucial for understanding the systems-level effects of this compound and can help identify key nodes in metabolic networks that are targeted by the compound. While specific studies focusing solely on isotopic tracing of this compound itself are less common, the application of these techniques to understand the broader metabolic consequences of VPA exposure is a growing area of research. nih.govd-nb.infonih.govresearchgate.net
Mechanistic Hypotheses and Broader Implications in Metabolism Research
Theoretical Models of Valproyl-CoA Induced Metabolic Perturbations
The primary theoretical model for this compound-induced metabolic disruption centers on the concept of coenzyme A (CoA) sequestration. nih.govcapes.gov.br VPA, being a branched-chain fatty acid, undergoes mitochondrial β-oxidation, a process that requires its initial activation to this compound. pharmgkb.orgresearchgate.net This conversion effectively "traps" the essential cofactor CoA. doi.org Given that this compound is a poor substrate for subsequent enzymes in the β-oxidation pathway, it accumulates within the mitochondrial matrix. nih.govnih.gov
This accumulation leads to a functional deficiency of free CoA, a critical cofactor for numerous metabolic pathways, including the Krebs cycle and fatty acid oxidation. nih.govcapes.gov.brnih.gov The consequences of this CoA depletion are manifold, leading to the inhibition of key metabolic processes. nih.gov One of the most sensitive processes to this disruption is fatty acid synthesis. nih.gov Furthermore, the sequestration of CoA can lead to a decrease in acetyl-CoA and long-chain acyl-CoA fractions, further impeding energy metabolism. nih.gov
Interplay of this compound with Mitochondrial Cofactor Homeostasis (CoA and Carnitine)
The formation of this compound is intrinsically linked to the homeostasis of two crucial mitochondrial cofactors: Coenzyme A (CoA) and carnitine. nih.govulisboa.pt The activation of VPA to this compound directly consumes the mitochondrial pool of free CoA-SH. nih.gov This sequestration can lead to a significant depletion of this vital cofactor, impairing numerous CoA-dependent reactions. nih.govnih.gov
Carnitine plays a pivotal role in mitigating the effects of this compound accumulation. nih.govfaimallusr.com The inner mitochondrial membrane is impermeable to this compound. researchgate.net To facilitate its transport and eventual elimination, this compound is converted to valproylcarnitine (B1204354). faimallusr.comfarmaciajournal.com This reaction, catalyzed by carnitine acyltransferases, not only facilitates the removal of the valproyl moiety from the mitochondria but also regenerates free CoA. However, this process can lead to a secondary carnitine deficiency as valproylcarnitine is excreted from the body, leading to a net loss of carnitine. faimallusr.comresearchgate.net
Studies have shown that VPA treatment can lead to decreased tissue levels of carnitine. faimallusr.com This depletion can, in turn, exacerbate the accumulation of toxic acyl-CoA esters, further impairing mitochondrial function, including α-ketoacid oxidation and gluconeogenesis. nih.gov The interplay between this compound, CoA, and carnitine thus represents a critical nexus in understanding the metabolic consequences of VPA administration.
Table 1: Impact of this compound on Mitochondrial Cofactors
| Cofactor | Role in this compound Metabolism | Consequence of Interaction |
| Coenzyme A (CoA) | Required for the activation of valproic acid to this compound. pharmgkb.org | Sequestration and depletion of the free CoA pool, leading to inhibition of CoA-dependent metabolic pathways. nih.govnih.gov |
| Carnitine | Conjugates with this compound to form valproylcarnitine, facilitating its transport out of the mitochondria. faimallusr.comfarmaciajournal.com | Depletion of carnitine stores due to the excretion of valproylcarnitine, potentially leading to secondary carnitine deficiency. faimallusr.comresearchgate.net |
Hypothesized Mechanisms of this compound in Modulating Cellular Signaling (e.g., Na+, K+-ATPase activity)
Beyond its direct impact on intermediary metabolism, this compound has been hypothesized to modulate cellular signaling pathways. A key proposed mechanism involves the stimulation of Na+, K+-ATPase activity. nih.govresearchgate.net Research suggests that this compound, which can accumulate in brain neurons, may contribute to the antiepileptic activity of VPA by enhancing the function of this ion pump, particularly under conditions of low ATP concentrations. nih.govmdpi.comencyclopedia.pubnih.gov
Na+, K+-ATPase is crucial for maintaining the electrochemical gradients across the cell membrane, which are essential for neuronal excitability. By stimulating this pump, this compound could help to stabilize neuronal membranes and reduce the likelihood of seizure activity. This effect on a fundamental cellular signaling mechanism highlights a potential therapeutic action of this compound that extends beyond its metabolic consequences.
Indirect Influences of this compound on Gene Expression through Metabolic Dysregulation (e.g., Nucleotide Imbalance affecting mtDNA)
The metabolic perturbations induced by this compound can have downstream consequences on gene expression, particularly within the mitochondria. One significant hypothesized mechanism involves the inhibition of succinate-CoA ligase (SUCL) by this compound. mdpi.comresearchgate.net SUCL is a key enzyme in the Krebs cycle, and its inhibition can disrupt cellular energy status. researchgate.netnih.gov
Research has demonstrated that this compound inhibits both the ATP- and GTP-specific isoforms of SUCL, with a more pronounced effect on the ATP-specific enzyme (A-SUCL). researchgate.netnih.gov A-SUCL is physically associated with nucleoside-diphosphate kinase (NDPK), an enzyme responsible for mitochondrial deoxynucleotide synthesis. researchgate.netnih.gov The inhibition of A-SUCL is thought to impair the activity of NDPK, leading to an imbalance of the mitochondrial nucleotide pool. mdpi.comresearchgate.netnih.gov This nucleotide imbalance can, in turn, compromise the integrity and replication of mitochondrial DNA (mtDNA), potentially leading to mtDNA depletion. mdpi.comresearchgate.netnih.gov This indirect effect on gene expression through metabolic dysregulation provides a plausible link between this compound and the observed mitochondrial dysfunction in some contexts.
Role of this compound in Perturbing Mitochondrial Biogenesis and Function (in relation to broader valproate effects)
This compound plays a significant role in the broader context of VPA-induced mitochondrial perturbations. Chronic VPA administration has been shown to trigger an increase in mitochondrial biogenesis, as evidenced by the upregulation of genes such as POLG and an increase in mtDNA copy number. nih.govresearchgate.net This appears to be a compensatory response to the metabolic stress induced by the drug.
However, the formation of this compound directly contributes to mitochondrial dysfunction by inhibiting key enzymatic processes. As previously mentioned, this compound inhibits succinate-CoA ligase, an essential enzyme of the Krebs cycle. mdpi.comresearchgate.net Furthermore, it has been shown to mildly inhibit dihydrolipoyl dehydrogenase (DLDH), the E3 subunit of enzyme complexes crucial for energy metabolism, suggesting a limitation of mitochondrial energy production. ulisboa.pt The accumulation of this compound and the subsequent sequestration of CoA also inhibit the β-oxidation of fatty acids. nih.govcapes.gov.br
Future Directions and Emerging Research Avenues for Valproyl Coa
Advanced Studies on Specific Valproyl-CoA Enzyme Interactions
The inhibitory effects of this compound on various mitochondrial enzymes are central to the metabolic impact of its parent compound, valproic acid. Future research must move beyond initial observations to detailed mechanistic and kinetic studies of these interactions. This compound is known to inhibit key enzymes involved in fatty acid β-oxidation, the urea (B33335) cycle, and the Krebs cycle. seragpsych.comclinpgx.orgnih.gov
Key enzymes known to be inhibited by this compound include:
Carnitine palmitoyltransferase-1 (CPT1): By inhibiting this rate-limiting enzyme, this compound hinders the entry of long-chain fatty acids into the mitochondria for oxidation. researchgate.net
α-Lipoamide Dehydrogenase: This enzyme is a critical component of the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes, and its inhibition by this compound disrupts mitochondrial energy metabolism. seragpsych.commdpi.com
N-acetylglutamate synthase (NAGS): Inhibition of this enzyme in liver mitochondria can lead to a reduction in N-acetylglutamate, impairing the urea cycle's ability to detoxify ammonia (B1221849). clinpgx.orgnih.govnih.gov
Succinate:CoA Ligase (SUCL): this compound has been shown to inhibit both ATP- and GTP-specific isoforms of SUCL, a key enzyme in the Krebs cycle, which may impair cellular energy status and nucleotide balance. nih.gov
Advanced research should focus on utilizing techniques like cryogenic electron microscopy (cryo-EM) and X-ray crystallography to resolve the high-resolution structures of this compound in complex with its target enzymes. These structural insights, combined with detailed kinetic analysis, will elucidate the precise mechanisms of inhibition—whether competitive, non-competitive, or allosteric—and pave the way for designing strategies to mitigate these effects.
| Target Enzyme | Metabolic Pathway | Consequence of Inhibition |
| Carnitine palmitoyltransferase-1 (CPT1) | Fatty Acid β-Oxidation | Impaired long-chain fatty acid oxidation, leading to lipid accumulation. seragpsych.comresearchgate.net |
| α-Lipoamide Dehydrogenase | Krebs Cycle / Pyruvate Oxidation | Disrupted mitochondrial function and energy production. seragpsych.commdpi.com |
| N-acetylglutamate synthase (NAGS) | Urea Cycle | Compromised ammonia detoxification, potentially leading to hyperammonemia. clinpgx.orgnih.gov |
| Succinate:CoA Ligase (SUCL) | Krebs Cycle | Impaired cellular energy status and potential imbalance of mitochondrial nucleotides. nih.gov |
High-Throughput Metabolomics and Proteomics in this compound Research
To understand the global cellular impact of this compound, future studies must employ high-throughput "omics" technologies. mdpi.com Metabolomics can provide a comprehensive snapshot of the metabolic perturbations caused by the sequestration of Coenzyme A and the inhibition of key enzymes by this compound. nih.gov Similarly, proteomics can identify changes in the expression levels of proteins and enzyme complexes involved in metabolic and signaling pathways affected by this compound. nih.gov
Integrated proteomic and metabolomic analyses have already been utilized to investigate the broader effects of VPA in contexts such as cancer therapy. nih.govresearchgate.net Applying these unbiased, high-throughput approaches specifically to study the consequences of this compound formation will be crucial. This will allow researchers to map the downstream effects of enzyme inhibition and identify novel protein targets and metabolic biomarkers. mdpi.com Automated, high-throughput platforms can accelerate this process, enabling large-scale screening and drug target discovery. rsc.org Such studies will help construct a comprehensive picture of the cellular response to this compound, moving beyond a single enzyme or pathway to a network-level understanding.
Development of Novel Research Models for this compound Dynamics
Current research on this compound has largely relied on subcellular fractions (like isolated mitochondria), traditional cell cultures, and animal models. clinpgx.orgmdpi.com While informative, these models may not fully recapitulate the complex metabolic dynamics within human tissues. The development and application of more sophisticated models are essential for future progress.
| Model Type | Examples | Research Application | Potential for this compound Research |
| Advanced In Vitro Models | 3D organoids, patient-derived fibroblasts (e.g., POLG-deficient cells) nih.gov | Studying tissue-specific metabolism and toxicity. | To model liver steatosis and mitochondrial dysfunction in a more physiologically relevant context. |
| Computational Models | Quantitative Structure-Activity Relationship (QSAR), Molecular Dynamics (MD) Simulations mdpi.com | Predicting enzyme-inhibitor interactions and molecular dynamics. | To simulate the binding of this compound to its target enzymes and predict the impact of structural modifications. mdpi.comresearchgate.net |
Future research should focus on developing liver and brain organoids to study the tissue-specific effects of this compound formation and accumulation. Furthermore, integrating experimental data with computational approaches, such as molecular dynamics simulations, will provide a powerful platform to model the dynamic interactions between this compound and its enzymatic targets at an atomic level. mdpi.com These advanced models will be instrumental in bridging the gap between molecular interactions and physiological outcomes.
Elucidation of Regulatory Networks Involving this compound
The influence of this compound extends beyond direct enzyme inhibition to the regulation of gene expression and cellular signaling networks. A primary mechanism for this is through the action of its parent compound, VPA, as a histone deacetylase (HDAC) inhibitor. johnshopkins.eduembopress.org HDAC inhibition leads to hyperacetylation of histones, altering chromatin structure and the expression of numerous genes. nih.govresearchgate.net
Future research must aim to untangle the complex regulatory networks governed by this compound's metabolic effects and VPA's epigenetic modifications. This involves:
Transcriptomics: Using techniques like RNA-seq to identify global changes in gene expression downstream of this compound formation. This can help identify transcription factors and signaling pathways that are activated or repressed. seragpsych.com
Epigenomics: Employing methods like ChIP-seq to map the genome-wide changes in histone acetylation resulting from VPA's HDAC inhibitory activity.
Integrated Network Analysis: Combining multi-omics datasets (proteomics, metabolomics, transcriptomics) to construct and analyze the comprehensive regulatory networks that are perturbed by this compound. nih.govnih.gov
By elucidating these networks, researchers can understand how the metabolic state induced by this compound intersects with epigenetic regulation to control cell fate, function, and pathology. This integrated approach is critical for a complete understanding of the compound's biological role.
Q & A
Q. What are the standard methodologies for detecting and quantifying Valproyl-CoA in mitochondrial studies?
this compound can be detected using reverse-phase high-performance liquid chromatography (HPLC) coupled with radiochemical or UV detection. Mitochondria isolated from rat liver are incubated with tritium-labeled valproic acid (VPA), and intermediates like this compound, 3-hydroxythis compound, and 3-oxothis compound are separated via HPLC. Radiochemical detection is critical for tracing β-oxidation pathways, while UV absorption at 258 nm identifies acyl-CoA esters .
Q. How is this compound synthesized experimentally for in vitro studies?
this compound is enzymatically synthesized using acyl-CoA synthetases in mitochondrial lysates. Incubation of VPA with Coenzyme A (CoA), ATP, and magnesium ions under controlled pH (7.4) and temperature (37°C) facilitates esterification. The reaction progress is monitored via HPLC, and purity is confirmed using mass spectrometry (e.g., electrospray ionization tandem MS) .
Q. What experimental models are optimal for studying this compound’s effects on fatty acid oxidation?
Intact rat liver mitochondria are widely used due to their preserved β-oxidation machinery. State 3 (ADP-stimulated) and State 4 (resting) respiratory conditions help assess this compound’s impact on energy metabolism. For enzyme-specific studies, purified human dehydrogenases (e.g., isovaleryl-CoA dehydrogenase, IVD) are incubated with this compound to measure competitive inhibition kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dual role as a substrate and inhibitor of β-oxidation enzymes?
Kinetic studies using purified enzymes (e.g., IVD, short branched-chain acyl-CoA dehydrogenase [SBCAD]) reveal this compound’s competitive inhibition (Ki values: 74 μM for IVD; 249 μM for SBCAD). However, SBCAD also catalyzes this compound dehydrogenation, suggesting substrate-dependent modulation. Dual-role hypotheses should be tested via time-resolved assays and structural modeling of enzyme-CoA binding pockets .
Q. What experimental designs address discrepancies in this compound’s contribution to hepatic steatosis?
Conflicting data arise from differences in in vitro vs. in vivo models. To reconcile these, combine mitochondrial lysate assays (showing this compound’s inhibition of CPT1A) with hepatocyte models treated with carnitine supplements. Measure lipid accumulation via Oil Red O staining and compare β-oxidation rates using radiolabeled palmitate .
Q. How does this compound’s thiolytic cleavage inform its complete β-oxidation pathway?
Incubate synthetic 3-oxothis compound with mitochondrial thiolase and carnitine acetyltransferase. Analyze products (propionyl-CoA and pentanoyl-CoA) via tandem MS. This confirms this compound undergoes full β-oxidation, contradicting prior assumptions of incomplete metabolism. Use [2-³H]VPA to trace hydrogen loss during dehydrogenation steps .
Methodological Guidance
Q. How should researchers validate this compound’s inhibition constants (Ki) across enzyme isoforms?
- Step 1: Purify recombinant human enzymes (IVD, SBCAD).
- Step 2: Conduct substrate saturation experiments with/without this compound.
- Step 3: Calculate Ki using Lineweaver-Burk or Dixon plots.
- Step 4: Validate via isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
Q. What strategies mitigate this compound’s interference with branched-chain amino acid (BCAA) metabolism?
- In vitro: Co-incubate this compound with BCAA metabolites (e.g., leucine, isoleucine) and quantify accumulation of intermediates via GC-MS.
- In vivo: Administer VPA to rodents with stable isotope-labeled BCAAs and monitor urinary excretion of abnormal metabolites (e.g., 3-hydroxyisovaleric acid) .
Data Interpretation & Contradiction Analysis
Q. Why do some studies report this compound-induced microvesicular steatosis while others do not?
Discrepancies stem from model-specific carnitine availability. In carnitine-deficient models, this compound exacerbates steatosis by sequestering CoA and inhibiting CPT1A. Supplement carnitine in experimental designs to isolate this compound’s direct effects vs. secondary deficiencies .
Q. How can researchers reconcile this compound’s variable effects on mitochondrial respiratory states?
Compare this compound’s impact on State 3 (active ATP synthesis) vs. State 4 (proton leak) mitochondria. Use oxygen consumption assays (Clark electrode) and measure ATP/ADP ratios. State 3 mitochondria show higher this compound accumulation due to increased β-oxidation flux .
Ethical & Reproducibility Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
